molecular formula C9H13BF3KO3 B13488661 Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate

Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate

Cat. No.: B13488661
M. Wt: 276.10 g/mol
InChI Key: QZTWARKYGBLEQL-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[321]octan-1-yl)borate is a complex organoboron compound It is characterized by the presence of a trifluoroborate group attached to a bicyclic structure with a methoxycarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate typically involves the reaction of a suitable boron precursor with a bicyclic compound under controlled conditions. One common method involves the use of potassium trifluoroborate and a bicyclic lactone derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like organolithium or organomagnesium compounds. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of organoboron compounds with different functional groups.

Scientific Research Applications

Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The bicyclic structure provides additional stability and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoro(pyrrolidin-1-yl)methylborate: Similar in structure but with a different bicyclic framework.

    Potassium (bromomethyl)trifluoroborate: Contains a bromomethyl group instead of a methoxycarbonyl group.

    Lithium difluoro(oxalato)borate: Similar boron-containing compound with different substituents.

Uniqueness

Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate is unique due to its specific bicyclic structure and the presence of a methoxycarbonyl group. This combination of features provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H13BF3KO3

Molecular Weight

276.10 g/mol

IUPAC Name

potassium;trifluoro-(5-methoxycarbonyl-3-oxabicyclo[3.2.1]octan-1-yl)boranuide

InChI

InChI=1S/C9H13BF3O3.K/c1-15-7(14)8-2-3-9(4-8,6-16-5-8)10(11,12)13;/h2-6H2,1H3;/q-1;+1

InChI Key

QZTWARKYGBLEQL-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CCC(C1)(COC2)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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